3-(Ethylsulfanyl)pyridine-2-carboxylic acid

Quality Control Analytical Chemistry Procurement Specification

3-(Ethylsulfanyl)pyridine-2-carboxylic acid, also known as 3-(ethylthio)picolinic acid, is a heterocyclic building block (molecular formula C8H9NO2S, molecular weight 183.23 g/mol) characterized by a pyridine ring substituted with a carboxylic acid at the 2-position and an ethylsulfanyl group at the 3-position. Its physicochemical profile includes a predicted boiling point of 338.6±27.0 °C, a density of 1.3±0.1 g/cm³, and an experimentally determined melting point of 114-116 °C.

Molecular Formula C8H9NO2S
Molecular Weight 183.23
CAS No. 14440-97-2
Cat. No. B2388158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylsulfanyl)pyridine-2-carboxylic acid
CAS14440-97-2
Molecular FormulaC8H9NO2S
Molecular Weight183.23
Structural Identifiers
SMILESCCSC1=C(N=CC=C1)C(=O)O
InChIInChI=1S/C8H9NO2S/c1-2-12-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
InChIKeyRALPFOAVVTWNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Ethylsulfanyl)pyridine-2-carboxylic acid (CAS 14440-97-2): Procuring a Key Thioether Intermediate for Agrochemical and Pharmaceutical R&D


3-(Ethylsulfanyl)pyridine-2-carboxylic acid, also known as 3-(ethylthio)picolinic acid, is a heterocyclic building block (molecular formula C8H9NO2S, molecular weight 183.23 g/mol) characterized by a pyridine ring substituted with a carboxylic acid at the 2-position and an ethylsulfanyl group at the 3-position . Its physicochemical profile includes a predicted boiling point of 338.6±27.0 °C, a density of 1.3±0.1 g/cm³, and an experimentally determined melting point of 114-116 °C . Commercially, it is typically supplied at ≥95% purity and is primarily utilized as a versatile intermediate in the synthesis of biologically active compounds, particularly within the agrochemical sector .

Why 3-(Ethylsulfanyl)pyridine-2-carboxylic acid Cannot Be Replaced by Generic Picolinic Acid Analogs in Synthetic Routes


The specific substitution pattern of 3-(Ethylsulfanyl)pyridine-2-carboxylic acid is critical for its function as a directed synthetic intermediate. The 3-ethylsulfanyl group is not a generic placeholder; it is a key structural requirement for downstream chemical transformations. Patents describing the synthesis of advanced agrochemical intermediates, such as 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid derivatives, explicitly require a 3-alkylsulfanyl substituent, with the ethylsulfanyl derivative being a reported starting point [1]. Simple substitution with a 3-methylsulfanyl (CAS 53636-37-6) or unsubstituted picolinic acid analog would fail to produce the desired target molecule, as the ethyl group's steric and electronic properties are integral to subsequent reaction steps and the final product's biological activity profile. This mandatory structural specificity makes the procurement of the exact compound, rather than an in-class analog, a non-negotiable requirement for replicating published synthetic pathways and achieving the intended pharmaceutical or agrochemical end-products.

Quantitative Evidence Guide for Sourcing 3-(Ethylsulfanyl)pyridine-2-carboxylic acid: A Comparator-Based Analysis


Validated Physicochemical Identity: Melting Point as a Primary Quality Indicator

A definitive, experimentally measured melting point of 114-116 °C provides a clear, quantifiable benchmark for identity and purity verification that is not available for its closest analog, 3-(methylsulfanyl)pyridine-2-carboxylic acid (CAS 53636-37-6), for which no experimental melting point is reported in authoritative databases . This allows procurement teams to establish clear acceptance criteria, a critical differentiator when sourcing a less common intermediate.

Quality Control Analytical Chemistry Procurement Specification

Established Role as a Patent-Specified Agrochemical Intermediate

The compound is explicitly named as a key intermediate in the patented synthesis of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid derivatives, a class of compounds used for preparing biologically active agrochemicals [1]. This provides a proven, high-value application context that is not established for many other picolinic acid analogs, which lack this specific documented use as a precursor in a published route to advanced intermediates.

Agrochemical Synthesis Process Chemistry Patent Analysis

Predicted LogP Value Indicates Different Physicochemical Profile from Unsubstituted Picolinic Acid

The computed Consensus Log P (octanol-water partition coefficient) for the target compound is 1.13, indicating moderate lipophilicity . This is a significant increase from unsubstituted picolinic acid, which has a Log P of approximately -0.1 [1]. This quantitative difference suggests that incorporating this building block into a lead compound will impart greater lipophilicity compared to using the parent scaffold, which can be a decisive factor in optimizing a molecule's membrane permeability or pharmacokinetic profile.

ADME Prediction Medicinal Chemistry Physicochemical Properties

Strategic Sourcing Scenarios for 3-(Ethylsulfanyl)pyridine-2-carboxylic acid in R&D and Production


Replicating Patented Agrochemical Syntheses

When a process R&D team aims to reproduce or improve upon the patented route to 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid derivatives, sourcing 3-(ethylsulfanyl)pyridine-2-carboxylic acid is not optional but a strict requirement. The patent literature identifies the 3-ethylsulfanyl substituent on the starting material as essential for the described synthetic sequence. Substituting with an analog carrying a different 3-alkylsulfanyl group would alter the reaction pathway and the identity of the final agrochemical intermediate, preventing the team from achieving the desired outcome. Procurement should prioritize suppliers who can provide a certificate of analysis (CoA) confirming the compound's identity, with the experimentally known melting point (114-116 °C) serving as a simple and immediate quality check [1].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Enhanced Lipophilicity

In a medicinal chemistry program where a picolinic acid scaffold is being explored, the decision to procure 3-(ethylsulfanyl)pyridine-2-carboxylic acid should be driven by a need to increase the lipophilicity of a lead series. The predicted Consensus Log P of 1.13 provides a clear, quantitative rationale for its selection over unsubstituted picolinic acid (Log P ≈ -0.1). Incorporating this building block at an early stage allows the team to probe the structure-activity relationship (SAR) for lipophilicity-driven effects on target affinity, cellular permeability, and metabolic stability, making the procurement of this specific analog a data-driven step in the optimization process [2].

Process Validation and Scale-Up with Reliable Quality Parameters

For chemical engineers tasked with scaling up a synthetic route that includes this intermediate, the availability of a well-defined experimental melting point is a decisive procurement factor. This contrasts with less characterized analogs like the 3-methylsulfanyl derivative, which lack this simple quality metric. The known melting point allows for the immediate implementation of pharmacopeia-like identity testing upon receiving each batch, ensuring consistency between lab-scale validation and pilot-plant production. Suppliers who can consistently deliver material with a melting point of 114-116 °C and a purity of ≥95% as determined by HPLC are preferred partners for industrial scale-up .

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